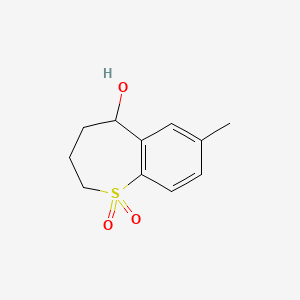

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

CAS No.: 924859-45-0

Cat. No.: VC7162774

Molecular Formula: C11H14O3S

Molecular Weight: 226.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924859-45-0 |

|---|---|

| Molecular Formula | C11H14O3S |

| Molecular Weight | 226.29 |

| IUPAC Name | 7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol |

| Standard InChI | InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3 |

| Standard InChI Key | ATXCOEMGBKEFOQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-hydroxy-7-methyl-2,3,4,5-tetrahydrobenzo[b]thiepine 1,1-dioxide, reflecting its bicyclic structure comprising a benzene ring fused to a seven-membered thiepine ring. The sulfone group () at the 1-position and the hydroxyl group at the 5-position are critical substituents influencing its polarity and reactivity . The molecular formula corresponds to a monoisotopic mass of 226.0664 Da, as calculated from its elemental composition .

Table 1: Key identifiers of 7-methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

| Property | Value |

|---|---|

| CAS Registry Number | 924859-45-0 |

| MDL Number | MFCD09283623 |

| Molecular Formula | |

| Molecular Weight | 226.3 g/mol |

| SMILES Notation | CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O |

| Purity | 95% |

Structural Features and Stereochemistry

Synthesis and Manufacturing

Purification and Quality Control

The compound is commercially available at 95% purity, indicating chromatographic purification (e.g., silica gel column chromatography or preparative HPLC) is employed during manufacturing . Analytical techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity and purity.

Physicochemical Properties

Solubility and Stability

Limited experimental data are available, but the presence of a polar sulfone group and hydroxyl group suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide or methanol) and limited solubility in nonpolar solvents like hexane . The sulfone moiety enhances thermal stability compared to thioether analogs, reducing susceptibility to oxidative degradation .

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands near 1150–1300 cm and 1320–1440 cm are expected for the sulfone group () . The hydroxyl group would exhibit a broad stretch around 3200–3600 cm.

-

Mass Spectrometry: The molecular ion peak at m/z 226.0664 corresponds to the protonated form (). Fragment ions likely arise from cleavage of the sulfone group or dehydration of the hydroxyl moiety .

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Synthesis

The compound’s rigid bicyclic framework makes it a precursor for synthesizing polycyclic systems via ring-opening or cross-coupling reactions. For example, the sulfone group can act as a leaving group in nucleophilic substitution reactions, enabling functionalization at the sulfur position .

Research Gaps and Future Directions

-

Stereochemical Resolution: Investigation into enantioselective synthesis or chiral separation methods would clarify the compound’s stereochemical properties.

-

Reactivity Profiling: Systematic studies on its behavior in common organic reactions (e.g., oxidations, reductions) are needed to expand utility in synthesis.

-

Biological Screening: Collaboration with pharmacological researchers could uncover therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume